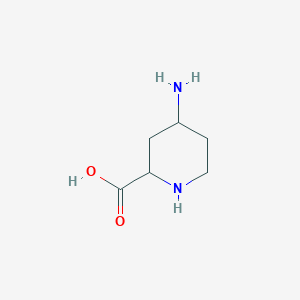
4-Aminopiperidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminopiperidine-2-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. It is a white or colorless solid that is soluble in water and other polar solvents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminobutyric acid with ammonia under high-pressure conditions, leading to the formation of the piperidine ring . Another method involves the reduction of 4-nitropiperidine-2-carboxylic acid using hydrogenation over a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-pressure systems allows for efficient and scalable production. Additionally, the use of green chemistry principles, such as electrosynthesis, is being explored to minimize environmental impact .
化学反应分析
Types of Reactions: 4-Aminopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is frequently employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .
科学研究应用
4-Aminopiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in neurotransmitter regulation and enzyme inhibition.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-Aminopiperidine-2-carboxylic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. Additionally, it may interact with neurotransmitter receptors, influencing signal transduction processes . The exact pathways and molecular targets are still under investigation, but its potential in therapeutic applications is promising .
相似化合物的比较
Pipecolic Acid: Another piperidine derivative with similar structural features but different biological activities.
4-Aminopyridine-2-carboxylic Acid: Shares the amino and carboxylic functional groups but has a pyridine ring instead of a piperidine ring.
4-Aminopiperidine-4-carboxylic Acid: A cyclic alpha, alpha-disubstituted amino acid used in peptide synthesis.
Uniqueness: 4-Aminopiperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C6H12N2O2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
4-aminopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3,7H2,(H,9,10) |
InChI 键 |
IUNRHKPPQLCTGF-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(CC1N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


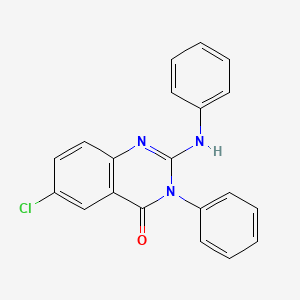
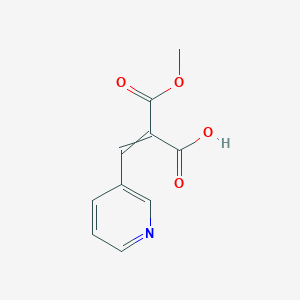

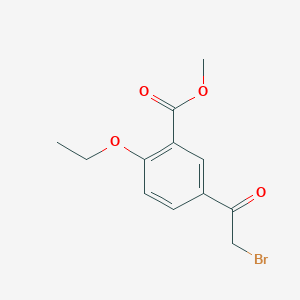
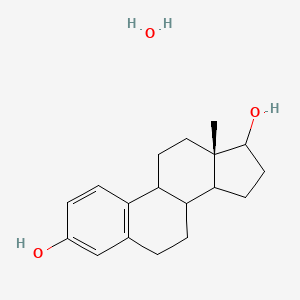
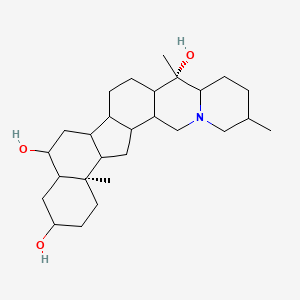

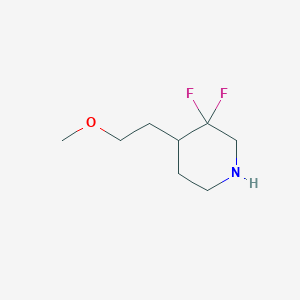
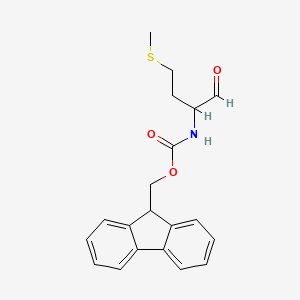
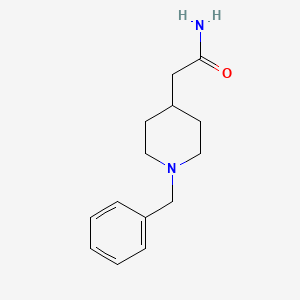
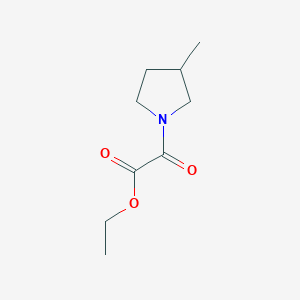
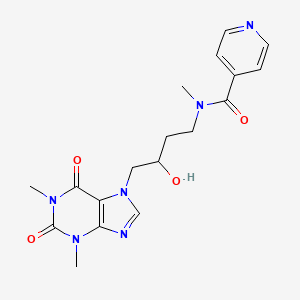
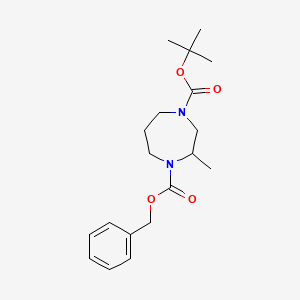
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]propanamide](/img/structure/B14783447.png)
